molecular formula C19H20N2O4 B3010310 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1704610-12-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3010310
CAS No.: 1704610-12-7
M. Wt: 340.379
InChI Key: OUBHKECWTDQYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound designed for advanced pharmacological and neuroscience research. This chemical features a complex molecular architecture that combines a benzo[d][1,3]dioxole (piperonyl) carboxamide group with a 1-methylindoline moiety, linked through a hydroxylethyl spacer. This structure is of significant interest for exploring interactions with neurological targets. The benzo[d][1,3]dioxole unit is a common pharmacophore in bioactive molecules, while the indoline scaffold is frequently investigated for its potential central nervous system activity . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel molecules for high-throughput screening. It is also valuable as an analytical reference standard in method development and quality control workflows. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. All necessary quality control data, including certificates of analysis with HPLC and NMR spectroscopy results, are provided to ensure batch-to-batch consistency and compound identity for your research requirements.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBHKECWTDQYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.13 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound was tested for its cytotoxic effects on various cancer cell lines, revealing IC₅₀ values that suggest significant antiproliferative activity.

CompoundCell LineIC₅₀ (μM)
Example AMCF-7 (breast cancer)0.15 ± 0.05
Example BHeLa (cervical cancer)0.30 ± 0.05

These results indicate that modifications in the structure can enhance or diminish the anticancer efficacy of similar compounds.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Protein Disulfide Isomerase (PDI) : PDI plays a crucial role in protein folding and is implicated in cancer cell survival. Compounds targeting PDI have shown to induce apoptosis in cancer cells.
    • Example Study : Inhibitors showed IC₅₀ values ranging from 0.072 μM to 12.72 μM against PDI, indicating varying degrees of potency .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing the benzo[d][1,3]dioxole structure have been noted for their anti-inflammatory effects. These effects may be mediated through:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry reported that indole derivatives with similar substituents exhibited significant activity against multiple cancer cell lines .
  • Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with benzo[d][1,3]dioxole scaffolds showed enhanced bioactivity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of benzodioxole-carboxamides, highlighting substituent variations and their associated biological activities:

Compound Name Substituents Key Activities Notable Findings
Target Compound : N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Hydroxyethyl-indolinyl Hypothesized CNS or metabolic modulation (structural inference) No direct data; indolinyl group may enhance receptor binding or metabolic stability.
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Heptan-4-yl Umami flavor enhancement (1000× potency vs. MSG) Rapid oxidative metabolism in human and rat liver microsomes; no subchronic toxicity in safety studies.
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-Trifluoromethylphenyl α-Amylase inhibition, hypoglycemic effects Reduced blood glucose in diabetic mice by 45% at 50 mg/kg.
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,4-Dimethoxyphenyl Anticancer, antimicrobial (inferred from synthesis) Synthesized in 75% yield; structural confirmation via NMR/HRMS.
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d]dioxole-5-carboxamide) Bromo-naphthyl STING agonist, antitumor Induced tumor regression in mice via immune activation.
MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide) Nitro-methoxybenzyl Cardiovascular prevention Energy gap (DFT): 3.54 eV; monoclinic crystal structure.

Functional Group Impact on Activity

  • N-Alkyl vs. N-Aryl Substituents: S807 (N-heptan-4-yl) and S9229 (N-methoxy-methylpentanyl) are optimized for umami receptor binding, with linear alkyl chains enhancing hydrophobicity and flavor potency. Aryl substituents, such as the trifluoromethylphenyl group in IIc , enhance enzyme inhibition (e.g., α-amylase) via electron-withdrawing effects and improved binding pocket occupancy.
  • Hydroxyethyl-Indolinyl Group :

    • The hydroxyl group in the target compound may improve solubility compared to purely hydrophobic analogs like S805. However, the indole moiety could confer metabolic resistance, as aromatic heterocycles often slow oxidative degradation .

Metabolic and Toxicological Profiles

  • Metabolism :

    • S807 undergoes rapid oxidative metabolism in vitro, primarily via cytochrome P450 enzymes . The target compound’s indolinyl group may reduce metabolic clearance due to steric hindrance, though this requires empirical validation.
    • BNBC, with a bromo-naphthyl group, likely has a longer half-life due to its bulky substituent, aligning with its antitumor efficacy in vivo .
  • The target compound’s indole core warrants specific evaluation, as some indole derivatives are associated with DNA intercalation risks.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how is purity validated?

The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging methodologies for benzodioxole carboxamide derivatives. For example:

  • Amide bond formation : React benzo[d][1,3]dioxole-5-carboxylic acid derivatives with amines (e.g., 1-methylindolin-5-ethylamine) using coupling agents like EDC/HOBt.
  • Purification : Silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 3:2 ratio) is effective for isolating intermediates, yielding solids with defined melting points (e.g., 150–177°C) .
  • Purity validation : Use orthogonal methods:
    • 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.5 ppm).
    • HRMS for exact mass verification (e.g., deviation < 2 ppm).
    • Elemental analysis (C, H, N) to ensure stoichiometric consistency (e.g., ±0.3% deviation) .

Q. How is the compound characterized spectroscopically, and what key signals indicate successful synthesis?

  • 1H NMR : Key signals include:
    • Benzo[d][1,3]dioxole protons as a singlet at δ ~5.9–6.1 ppm (O-CH2-O).
    • Indoline methyl group as a singlet at δ ~2.5 ppm.
    • Hydroxyethyl protons as a multiplet at δ ~3.5–4.0 ppm .
  • IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and O-H stretch (hydroxy group) at ~3200–3500 cm⁻¹ .
  • 13C NMR : Carboxamide carbonyl at δ ~165–170 ppm and aromatic carbons at δ ~100–150 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Dose-dependent assays : Perform dose-response curves (e.g., 1–100 µM) to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses) .
  • Mechanistic studies : Use ROS scavenging assays (e.g., DCFH-DA) and apoptosis markers (e.g., caspase-3 activation) to differentiate pathways.
  • Structural analogs : Compare with derivatives lacking the hydroxyethyl group to assess the role of hydrogen bonding in activity modulation .

Q. What strategies are recommended for analyzing metabolic pathways of this compound?

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation, demethylation).
  • LC-HRMS : Detect metabolites via exact mass shifts (e.g., +16 amu for hydroxylation).
  • Stable isotope labeling : Incorporate deuterated methyl groups (e.g., CH3→CD3) to track metabolic sites using MS/MS fragmentation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amide and hydroxy groups).
  • Compare with computational models : Validate DFT-optimized geometries against experimental data (e.g., RMSD < 0.5 Å) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardized synthesis : Control reaction time, temperature, and solvent ratios (e.g., ethyl acetate purity >99.9%).
  • QC protocols : Pre-screen batches via HPLC (e.g., >95% purity) and NMR for structural consistency.
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) to normalize inter-assay variability .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit).
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly.
  • Consider off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. What methods confirm the absence of synthetic byproducts impacting biological results?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with MRM (multiple reaction monitoring).
  • Biological controls : Test intermediates (e.g., benzo[d][1,3]dioxole-5-carboxylic acid) for standalone activity.
  • Dereplication databases : Cross-reference HRMS data with platforms like PubChem to exclude known artifacts .

Structural & Functional Insights

Q. How does the hydroxyethyl group influence the compound’s pharmacokinetic properties?

  • LogP analysis : The polar hydroxy group reduces logP (e.g., from ~3.5 to ~2.8), enhancing solubility but limiting membrane permeability.
  • Metabolic stability : The hydroxy group may undergo glucuronidation, shortening half-life. Confirm via hepatocyte stability assays .

Q. What SAR (structure-activity relationship) trends are observed in benzodioxole carboxamide derivatives?

  • Electron-withdrawing substituents (e.g., nitro, chloro) on the aryl ring enhance MAO-B inhibition (IC50 < 1 µM).
  • Methoxy groups improve antioxidant capacity (e.g., EC50 ~20 µM in DPPH assays).
  • Indoline substitution : 1-Methyl groups reduce CYP3A4-mediated metabolism, improving plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.